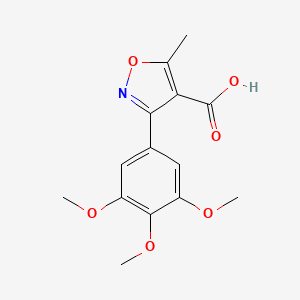
5-Methyl-3-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-3-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of 3,4,5-trimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then converted to the nitrile oxide. This nitrile oxide undergoes a 1,3-dipolar cycloaddition with methyl propiolate to yield the desired isoxazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts such as copper(I) or ruthenium(II) may be employed to facilitate the cycloaddition reactions .
化学反应分析
Types of Reactions
5-Methyl-3-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives.
科学研究应用
5-Methyl-3-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
作用机制
The mechanism of action of 5-Methyl-3-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in anticancer research, it may inhibit certain enzymes involved in cell proliferation .
相似化合物的比较
Similar Compounds
- 5-Methyl-3-phenylisoxazole-4-carboxylic acid
- 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid
- 5-Methylisoxazole-3-carboxylic acid
Uniqueness
5-Methyl-3-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid is unique due to the presence of the trimethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with potential biological activities .
生物活性
5-Methyl-3-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid is a synthetic organic compound belonging to the isoxazole family. Its unique structure, characterized by a methyl group at the 5-position and a trimethoxyphenyl substituent at the 3-position of the isoxazole ring, contributes to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H17N1O5, with a molecular weight of approximately 273.28 g/mol. The presence of multiple methoxy groups enhances its lipophilicity and solubility in organic solvents, which may influence its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₇N₁O₅ |
| Molecular Weight | 273.28 g/mol |
| Functional Groups | Isoxazole ring, carboxylic acid, methoxy groups |
Mechanisms of Biological Activity
Research indicates that compounds within the isoxazole family exhibit a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may interact with proteins involved in cancer progression. It has shown potential in inhibiting tumor growth through mechanisms such as apoptosis induction and modulation of signaling pathways related to cell proliferation.
- Antioxidant Properties : The compound's structure allows it to scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage associated with various diseases.
- Enzyme Interaction : The compound may bind to specific enzymes or receptors involved in metabolic processes, thereby influencing their activity and contributing to its therapeutic effects.
In Vitro Studies
Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines:
- Cytotoxicity Assays : In vitro assays demonstrated significant cytotoxic effects against human cancer cell lines such as HCT116 (colon cancer) and A549 (lung cancer). The IC50 values ranged from 6.76 µg/mL for HCT116 to higher values for A549, indicating selective activity against certain cancer types .
Table of Cytotoxicity Results
| Cell Line | IC50 (µg/mL) | Comparison to Control |
|---|---|---|
| HCT116 | 6.76 | Better than 5-fluorouracil (77.15 µg/mL) |
| A549 | 193.93 | Lower than control (371.36 µg/mL) |
Case Studies
- Mechanistic Insights : Studies have shown that treatment with this compound leads to an increase in caspase-3 production in HCT116 cells, indicating the activation of apoptotic pathways . This suggests that the compound may induce apoptosis through caspase-mediated mechanisms.
- Structural Activity Relationship (SAR) : Comparative studies with related compounds indicate that the presence and positioning of methoxy groups significantly influence biological activity. For instance, compounds lacking these groups exhibited reduced efficacy against cancer cell lines.
属性
分子式 |
C14H15NO6 |
|---|---|
分子量 |
293.27 g/mol |
IUPAC 名称 |
5-methyl-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H15NO6/c1-7-11(14(16)17)12(15-21-7)8-5-9(18-2)13(20-4)10(6-8)19-3/h5-6H,1-4H3,(H,16,17) |
InChI 键 |
ZDWCZJURXHVMGP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















